molecular formula C16H9F3O4 B14239221 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one CAS No. 410078-39-6

5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B14239221
CAS No.: 410078-39-6
M. Wt: 322.23 g/mol
InChI Key: OGWAEHBJVULVEC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is a flavonoid derivative characterized by:

  • A chromen-4-one core (4H-1-benzopyran-4-one).
  • Hydroxyl groups at positions 5 and 7 on the aromatic A-ring.
  • A 4-(trifluoromethyl)phenyl substituent at position 2 on the B-ring.

This compound has been studied in herbicidal and pharmacological contexts due to its structural resemblance to bioactive flavonoids .

Properties

CAS No.

410078-39-6

Molecular Formula

C16H9F3O4

Molecular Weight

322.23 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O4/c17-16(18,19)9-3-1-8(2-4-9)13-7-12(22)15-11(21)5-10(20)6-14(15)23-13/h1-7,20-21H

InChI Key

OGWAEHBJVULVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing a phenol derivative with a β-keto ester in the presence of a Lewis acid catalyst. For this compound, the starting materials are 4-hydroxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate. The reaction is catalyzed by aluminum chloride or zinc chloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Mechanism of Action

The biological activity of 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Flavonoids with Modified B-Rings

Table 1: Structural and Functional Comparison of Analogous Flavonoids
Compound Name (CAS/ID) Substituents Molecular Formula Key Biological Activities References
5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one B-ring: 4-CF₃ C₁₆H₁₁F₃O₄ Herbicidal activity (selective inhibition of Brassica napus), moderate lipophilicity
5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (480-44-4) B-ring: 4-OCH₃ C₁₆H₁₂O₅ Anticancer, anti-inflammatory properties; lower herbicidal potency compared to CF₃ analog
Delicaflavone (from Loxostylis alata) B-ring: 4-hydroxyphenyl (biflavone structure) C₃₀H₂₀O₁₀ Antibacterial activity (MIC: 16–32 µg/mL against Salmonella spp.)
Archangelone (4′-O-prenylnaringenin, 14117-54-5) B-ring: 4-O-prenyl C₂₀H₂₀O₅ Estrogenic activity, antifungal properties
Podocarflavone A (Compound 8a) B-ring: 4-hydroxyphenyl; additional 8-(4-hydroxyphenyl) C₂₁H₁₄O₆ Antioxidant, neuroprotective effects
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one (260063-32-9) A-ring: 6-OCH₃; B-ring: 3-phenyl C₁₆H₁₂O₅ Limited bioactivity data; structural isomer with altered hydroxylation pattern

Key Structure-Activity Relationships (SAR)

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group in the target compound enhances herbicidal activity compared to methoxy or hydroxy substituents, likely due to increased membrane permeability and target binding .
  • Methoxy (OCH₃) and hydroxy (OH) groups at the B-ring (e.g., 480-44-4) favor antioxidant and anti-inflammatory activities but reduce herbicidal potency .

Biflavonoid vs. Monomeric Flavonoids: Biflavones like delicaflavone exhibit higher antibacterial activity (MIC: 16–32 µg/mL) due to dual binding sites for bacterial enzyme inhibition .

Prenylation Effects :

  • Prenylated derivatives (e.g., archangelone) show improved pharmacokinetic profiles, with enhanced bioavailability and estrogenic activity .

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